3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride
Description
3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride is a piperidine derivative characterized by a benzyloxy substituent at the 3-position of the piperidine ring, with 2,6-dichloro groups on the benzyl moiety.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURQRKRGHFXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride typically involves the reaction of piperidine with 2,6-dichlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,6-dichlorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the benzyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Oxidized piperidine or benzyl derivatives.
Reduction: Reduced piperidine or benzyl derivatives.
Hydrolysis: Alcohol and piperidine derivatives.
Scientific Research Applications
3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and inhibiting pro-caspase enzymes .
Comparison with Similar Compounds
Key Observations :
- In contrast, 4-(diphenylmethoxy)piperidine HCl has bulkier aromatic substituents, which may hinder bioavailability .
- Functional Groups: The presence of an amino group in 13a introduces basicity, while the target compound lacks such functionality, impacting reactivity and interaction with biological targets .
Physicochemical Properties
- Hygroscopicity : Analogs like 13a exhibit hygroscopic behavior, suggesting the target compound may require stringent storage conditions to prevent moisture absorption .
- Melting Points : While the target compound’s melting point is unspecified, analogs such as 13b (190–192°C) and Paroxetine HCl (anhydrous form) provide benchmarks for thermal stability .
Toxicological and Regulatory Considerations
- Acute Toxicity: 4-(Diphenylmethoxy)piperidine HCl is classified as harmful, with delayed effects upon exposure, though specific LD₅₀ values are unavailable. The target compound’s dichloro substituents may elevate toxicity risks compared to non-halogenated analogs .
- Environmental Impact: Limited ecotoxicological data exist for both the target compound and 4-(diphenylmethoxy)piperidine HCl, necessitating further studies for environmental risk assessment .
Biological Activity
3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride is a synthetic compound that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant research findings.
- Chemical Formula : C12H16Cl3NO
- CAS Number : 1289385-64-3
- Molecular Weight : 292.62 g/mol
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors. It has been noted for its antagonistic properties on dopamine D2 and serotonin 5-HT2 receptors, which are crucial in the treatment of psychotic disorders such as schizophrenia .
Key Mechanisms:
- Dopamine D2 Receptor Antagonism : This action is linked to the reduction of psychotic symptoms.
- Serotonin 5-HT2 Receptor Antagonism : Helps in alleviating negative symptoms associated with schizophrenia and reduces extrapyramidal side effects commonly seen with traditional antipsychotics .
Antipsychotic Effects
Research has indicated that compounds similar to this compound exhibit significant antipsychotic effects. In animal models, these compounds have shown efficacy in reducing symptoms of psychosis and improving overall behavioral outcomes .
Anti-inflammatory Activity
A study investigating derivatives of piperidine compounds found that certain analogs demonstrated notable anti-inflammatory properties. These compounds were tested using the carrageenan-induced rat paw edema model, showcasing significant reductions in inflammation compared to control groups .
Case Studies and Research Findings
Antimicrobial Activity
In addition to its psychotropic effects, this compound has been investigated for its antimicrobial properties. Studies have reported varying effectiveness against different bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Q & A
Synthesis and Optimization
Basic: Q. Q1. What are the key synthetic routes for 3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride, and how can reaction conditions be optimized? The synthesis typically involves multi-step organic reactions. For example, a benzyl ether formation step may use 2,6-dichlorobenzyl bromide and piperidine derivatives under basic conditions (e.g., NaH or K₂CO₃ in dry THF). Catalytic hydrogenation (e.g., Pd/C under H₂) is often employed to reduce intermediates. Critical factors include solvent choice (anhydrous conditions), temperature control (e.g., 0–60°C), and purification via recrystallization or column chromatography .
Advanced: Q. Q2. How can multi-step synthesis challenges (e.g., low yield, side reactions) be addressed for novel derivatives of this compound? Optimization strategies include:
- Reagent selection : Using coupling agents like EDCI/HOBt for amidation or etherification to minimize side products.
- In-line monitoring : Employing HPLC or TLC to track reaction progress and isolate intermediates promptly.
- Scale-up adjustments : Ensuring efficient heat dissipation in exothermic steps (e.g., using flow chemistry) to maintain yield consistency .
Physicochemical Characterization
Basic: Q. Q3. What standard methods are used to characterize the purity and stability of this compound? Key techniques include:
- Melting point analysis (decomposition observed ~175–180°C).
- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, FT-IR for functional group analysis.
- HPLC-MS for purity assessment (>95% by area normalization) .
Advanced: Q. Q4. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Comparative databases : Cross-referencing with NIST Chemistry WebBook for spectral matches.
- Advanced NMR : 2D experiments (COSY, HSQC) to resolve overlapping signals in complex derivatives.
- Computational validation : DFT-based NMR chemical shift predictions to verify assignments .
Safety and Handling
Basic: Q. Q5. What safety protocols are recommended for handling this compound given limited toxicological data?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
- Emergency measures : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .
Advanced: Q. Q6. How should researchers assess risks when synthesizing analogs with unknown hazards?
- In silico toxicity prediction : Tools like ProTox-II or ADMETlab to estimate acute toxicity and environmental impact.
- Pilot-scale testing : Conduct small-scale reactions under controlled conditions to monitor exothermicity or gas release .
Mechanistic and Biological Studies
Basic: Q. Q7. What experimental approaches are used to study this compound’s interaction with biological targets?
- Receptor binding assays : Radioligand displacement (e.g., using ³H-labeled antagonists) to measure affinity (IC₅₀).
- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) to determine inhibitory constants .
Advanced: Q. Q8. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Pharmacophore modeling : Identify critical substituents (e.g., 2,6-dichloro groups for hydrophobic interactions).
- Crystallography : Co-crystal structures with target proteins (e.g., kinases) to optimize binding geometry .
Computational and Analytical Methods
Advanced: Q. Q9. How can computational tools accelerate reaction design and optimization?
- Reaction path searches : Quantum chemistry software (e.g., Gaussian, ORCA) to simulate transition states and identify low-energy pathways.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
Comparative and Structural Analysis
Advanced: Q. Q10. What strategies ensure accurate impurity profiling during analytical method development?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
